molecular formula C15H11BrN2OS B14533604 1-(8-Bromo-3-phenyl-1H-4,1,2-benzothiadiazin-1-yl)ethan-1-one CAS No. 62672-36-0

1-(8-Bromo-3-phenyl-1H-4,1,2-benzothiadiazin-1-yl)ethan-1-one

Cat. No.: B14533604
CAS No.: 62672-36-0
M. Wt: 347.2 g/mol
InChI Key: CDMGBMKQSFCGNQ-UHFFFAOYSA-N
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Description

1-(8-Bromo-3-phenyl-1H-4,1,2-benzothiadiazin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of benzothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Bromo-3-phenyl-1H-4,1,2-benzothiadiazin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance the production rate and minimize human intervention .

Chemical Reactions Analysis

Types of Reactions

1-(8-Bromo-3-phenyl-1H-4,1,2-benzothiadiazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiadiazines .

Mechanism of Action

The mechanism of action of 1-(8-Bromo-3-phenyl-1H-4,1,2-benzothiadiazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(8-Bromo-3-phenyl-1H-4,1,2-benzothiadiazin-1-yl)ethan-1-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique benzothiadiazine core structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

62672-36-0

Molecular Formula

C15H11BrN2OS

Molecular Weight

347.2 g/mol

IUPAC Name

1-(8-bromo-3-phenyl-4,1,2-benzothiadiazin-1-yl)ethanone

InChI

InChI=1S/C15H11BrN2OS/c1-10(19)18-14-12(16)8-5-9-13(14)20-15(17-18)11-6-3-2-4-7-11/h2-9H,1H3

InChI Key

CDMGBMKQSFCGNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=CC=C2Br)SC(=N1)C3=CC=CC=C3

Origin of Product

United States

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